molecular formula C22H30N2O4 B2627756 3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide CAS No. 688353-11-9

3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide

Cat. No. B2627756
CAS RN: 688353-11-9
M. Wt: 386.492
InChI Key: MZGHEBPQHXLYDN-UHFFFAOYSA-N
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Description

The compound “3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide” is a complex organic molecule. It contains a quinoline moiety, which is a type of heterocyclic compound . Quinoline derivatives are known to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The quinoline moiety, in particular, is a bicyclic structure that contributes significantly to the complexity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline ring could impact its solubility, stability, and reactivity .

Scientific Research Applications

Biologically Active Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids, and their derivatives, have attracted significant attention for their diverse bioactivities. Research has highlighted over 200 molecules from these classes exhibiting a broad range of bioactivities such as antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant activities. The discovery of quinine and camptothecin, two notable quinoline alkaloids, has notably advanced antimalarial and anticancer drug development, respectively. This underscores the therapeutic potential of quinoline derivatives in drug discovery and development processes (Xiao-fei Shang et al., 2018).

Chemical Inhibitors of Cytochrome P450 Isoforms

The metabolism of drugs, including quinoline derivatives, often involves hepatic Cytochrome P450 (CYP) enzymes. Understanding the selectivity of chemical inhibitors for CYP isoforms is crucial for predicting drug-drug interactions. Research in this area aids in the careful assessment of the contribution of various CYP isoforms to the metabolism of quinoline derivatives, potentially influencing their pharmacokinetic profiles and therapeutic efficacy (S. C. Khojasteh et al., 2011).

Quinoline and Its Derivatives as Corrosion Inhibitors

Beyond pharmacological applications, quinoline derivatives have been investigated for their use as anticorrosive materials. The high electron density of quinoline derivatives enables them to effectively adsorb and form stable chelating complexes with surface metallic atoms, showcasing their industrial application potential in protecting metals against corrosion (C. Verma et al., 2020).

Recent Approaches in Synthesis

The synthesis of quinoline derivatives, including propargylic alcohols as reactants, represents a significant area of research. These efforts aim to develop novel synthetic strategies for constructing polycyclic systems that are pertinent to medicinal chemistry and drug discovery. Such research underlines the continual advancement in the methodology for synthesizing complex quinoline structures, which may relate to or influence the synthesis of "3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide" derivatives (Surabhi Mishra et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, many quinoline derivatives are known to have antimicrobial activity, and their mechanism of action often involves interaction with bacterial DNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used or handled. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, studying its physical and chemical properties, and investigating its safety profile .

properties

IUPAC Name

3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-27-18-9-10-19(28-2)21-17(18)14-16(22(26)24-21)12-13-23-20(25)11-8-15-6-4-3-5-7-15/h9-10,14-15H,3-8,11-13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGHEBPQHXLYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CCC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide

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